molecular formula C21H15ClN2O4 B244590 N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide

N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B244590
M. Wt: 394.8 g/mol
InChI Key: MWLCMCFKBMZVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of benzo[d][1,3]dioxole-5-carbaldehyde through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . This intermediate is then subjected to further reactions, including amide bond formation with 3-chlorobenzoyl chloride and subsequent coupling with 3-aminophenyl derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide bond to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, such as:

Uniqueness

N-{3-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is unique due to the presence of the 3-chlorobenzamido group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15ClN2O4/c22-15-4-1-3-13(9-15)20(25)23-16-5-2-6-17(11-16)24-21(26)14-7-8-18-19(10-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26)

InChI Key

MWLCMCFKBMZVSF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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